molecular formula C9H18Cl3O4P B12377662 Tris(1-chloro-2-propyl) Phosphate-d18

Tris(1-chloro-2-propyl) Phosphate-d18

Cat. No.: B12377662
M. Wt: 345.7 g/mol
InChI Key: KVMPUXDNESXNOH-WMQNGQRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(1-chloro-2-propyl) Phosphate-d18 can be synthesized through the reaction of phosphoryl chloride with 1-chloro-2-propanol . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained. The process involves the substitution of hydrogen atoms with deuterium, resulting in the deuterium-labeled compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including:

    Hydrolysis: This compound can hydrolyze under acidic or alkaline conditions, leading to the formation of phosphoric acid derivatives[][4].

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][4].

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and nucleophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations occur efficiently[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted organophosphates[4][4].

Comparison with Similar Compounds

Properties

Molecular Formula

C9H18Cl3O4P

Molecular Weight

345.7 g/mol

IUPAC Name

tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D

InChI Key

KVMPUXDNESXNOH-WMQNGQRQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl

Canonical SMILES

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl

Origin of Product

United States

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